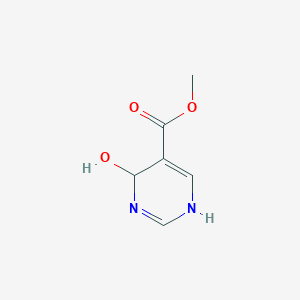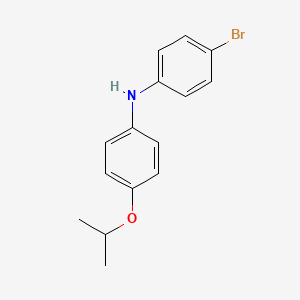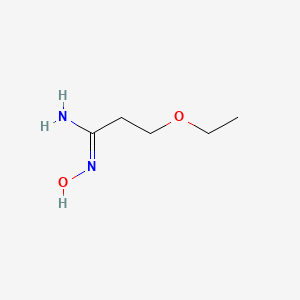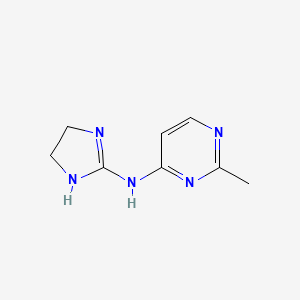
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA. This compound is of significant interest due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate typically involves a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, urea, and a β-keto ester in the presence of an acid catalyst. For example, the reaction can be carried out using 4-methoxybenzaldehyde, urea, and ethyl acetoacetate in ethanol with a few drops of concentrated hydrochloric acid, heated to reflux for several hours .
Industrial Production Methods: Industrial production of this compound can be achieved through similar multicomponent reactions, often optimized for higher yields and efficiency. Green chemistry approaches, such as using reusable and heterogeneous catalysts like Montmorillonite-KSF, have been developed to make the process more environmentally friendly .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate is commonly used for regioselective oxidation.
Reduction: Reductive agents like hydrogen gas or metal hydrides can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products:
- Oxidized derivatives with enhanced biological activities.
- Reduced derivatives with different pharmacological properties.
- Substituted pyrimidines with diverse functional groups for various applications.
Applications De Recherche Scientifique
Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers and antioxidants.
Dihydropyrimidinones: Synthesized via the Biginelli reaction and known for their cytotoxic activities against various cancer cell lines.
Uniqueness: Methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate stands out due to its specific combination of hydroxyl and carboxylate groups, which confer unique biological activities and make it a versatile intermediate for further chemical modifications .
Propriétés
Formule moléculaire |
C6H8N2O3 |
|---|---|
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
methyl 4-hydroxy-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-3,5,9H,1H3,(H,7,8) |
Clé InChI |
KUAXZYFVXXDMDX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CNC=NC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)



![11B-Benzyl-9-methoxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13102152.png)





![2-(5-Butyl-4-imino-1-phenyl-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B13102173.png)
![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)

